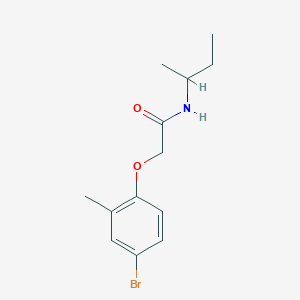
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which further supports its potential use as an anticancer agent.
Biochemical and physiological effects:
In addition to its anticancer properties, 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus and to have neuroprotective effects in animal models of Parkinson's disease. However, further studies are needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, the compound has limited stability in solution and can undergo hydrolysis or oxidation, which can affect its potency and efficacy. Therefore, proper storage and handling are crucial for maintaining the integrity of the compound.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide. One direction is to further investigate its anticancer properties and to determine its efficacy in different types of cancer cells and animal models. Another direction is to explore its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more stable analogs of the compound could enhance its potency and efficacy and expand its potential applications.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the reaction of 4-bromo-2-methylphenol with butan-2-amine in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy. Therefore, the compound has been investigated for its anticancer properties and has shown promising results in preclinical studies.
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylphenoxy)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-4-10(3)15-13(16)8-17-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3,(H,15,16) |
Clave InChI |
AWTJQLWMYQKEKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
SMILES canónico |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)
![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)

![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)

![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)